3,5-Diethoxyisoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

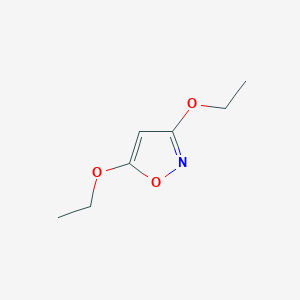

3,5-Diethoxyisoxazole, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

The 3,5-dimethylisoxazole derivatives have been explored as potential anticancer agents due to their ability to inhibit bromodomain proteins, which play a crucial role in the regulation of gene expression. Bromodomains recognize acetylated lysine residues on histones and other proteins, making them important targets in cancer therapy.

- Bromodomain Inhibition : Research indicates that 3,5-dimethylisoxazole acts as an acetyl-lysine bioisostere, effectively displacing acetylated histone-mimicking peptides from bromodomains. This interaction is critical for developing selective inhibitors that can modulate gene expression linked to cancer progression .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 3,5-Dimethylisoxazole | 4.8 | BRD4(1) |

| I-BET151 | 0.1 | BET bromodomains |

| PFI-1 | 0.5 | BET bromodomains |

1.2 Structure-Activity Relationship Studies

The optimization of 3,5-dimethylisoxazole derivatives has led to the identification of compounds with enhanced potency against various cancer cell lines. Structure-guided design approaches have been employed to modify the isoxazole core, leading to improved ligand efficiency and selectivity .

Photochemistry and Reaction Dynamics

2.1 Photoisomerization Studies

The photochemical properties of 3,5-dimethylisoxazole have been extensively studied to understand its reaction dynamics under UV irradiation. These studies reveal insights into the mechanisms of photoisomerization and the formation of intermediates such as nitrile ylides and azirines .

- Experimental Findings : Using matrix-isolated spectroscopy, researchers confirmed the existence of nitrile ylides during the photoreaction processes and proposed various reaction pathways that contribute to the understanding of isomerization mechanisms .

Synthetic Applications

3.1 Synthetic Intermediates

3,5-Diethoxyisoxazole derivatives serve as valuable synthetic intermediates in organic synthesis due to their unique reactivity profiles. They can undergo transformations that allow for the introduction of various functional groups, making them versatile building blocks in chemical synthesis .

- Chiral Catalysis : The isoxazole nucleus exhibits properties that facilitate interactions with chiral catalysts, enhancing its utility in asymmetric synthesis .

Case Studies

Case Study 1: Development of Bromodomain Inhibitors

A study focused on optimizing 3,5-dimethylisoxazole derivatives led to the discovery of potent inhibitors for the BET bromodomain family. The synthesized compounds demonstrated significant antiproliferative effects on acute myeloid leukemia cells while exhibiting low cytotoxicity in non-cancerous cell lines .

Case Study 2: Photochemical Behavior Analysis

In another study investigating the photochemical behavior of 3,5-dimethylisoxazole, researchers utilized advanced spectroscopic techniques to elucidate reaction pathways during UV irradiation. This research provided critical insights into the mechanisms governing isomerization and product formation under specific conditions .

特性

CAS番号 |

119224-74-7 |

|---|---|

分子式 |

C7H11NO3 |

分子量 |

157.17 g/mol |

IUPAC名 |

3,5-diethoxy-1,2-oxazole |

InChI |

InChI=1S/C7H11NO3/c1-3-9-6-5-7(10-4-2)11-8-6/h5H,3-4H2,1-2H3 |

InChIキー |

LXEJWJQGMRMGLH-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=NO1)OCC |

正規SMILES |

CCOC1=CC(=NO1)OCC |

同義語 |

Isoxazole, 3,5-diethoxy- (9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。